

# The Discovery and Synthesis of (+)-AS 115 (APG-115/Alrizomadlin): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-AS 115

Cat. No.: B1156027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **(+)-AS 115**, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Also known as APG-115 or Alrizomadlin, this compound is a promising therapeutic agent in oncology, currently undergoing clinical investigation. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways affected by **(+)-AS 115**.

## Introduction: Discovery of a Novel MDM2 Inhibitor

**(+)-AS 115**, chemically named 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, emerged from extensive structure-activity relationship (SAR) studies aimed at developing potent and orally bioavailable inhibitors of the MDM2-p53 interaction. The discovery was centered on the optimization of a spirooxindole scaffold, designed to mimic the key interactions of the p53 tumor suppressor protein with its negative regulator, MDM2. The specific stereochemistry of the "(+)-" enantiomer is crucial for its high binding affinity and biological activity.

## Synthesis of (+)-AS 115

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic strategy for **(+)-AS 115** involves a multi-step sequence culminating in the formation of the complex spirooxindole core. The synthesis is designed to be stereospecific to yield the desired (3'R,4'S,5'R) enantiomer.

A representative synthetic workflow is outlined below. This process typically involves the construction of the substituted oxindole and pyrrolidine rings, followed by the coupling of the bicyclo[2.2.2]octane-1-carboxylic acid moiety.



[Click to download full resolution via product page](#)

A generalized synthetic workflow for **(+)-AS 115**.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of the spirooxindole-pyrrolidine core intermediate in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), the bicyclo[2.2.2]octane-1-carboxylic acid derivative is added, followed by a peptide coupling agent (e.g., HATU, HOBr/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the final compound.

## Biological Activity and Quantitative Data

**(+)-AS 115** is a highly potent inhibitor of the MDM2-p53 interaction, with a binding affinity (Ki) of less than 1 nM. This potent inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

| Parameter             | Cell Line               | Value     | Reference           |
|-----------------------|-------------------------|-----------|---------------------|
| Binding Affinity (Ki) | MDM2 Protein            | < 1 nM    | <a href="#">[1]</a> |
| IC <sub>50</sub>      | RS4;11 (Acute Leukemia) | 38 nM     |                     |
| IC <sub>50</sub>      | LNCaP (Prostate Cancer) | 18 nM     |                     |
| IC <sub>50</sub>      | HCT116 (Colon Cancer)   | 104 nM    |                     |
| IC <sub>50</sub>      | MOLM-13 (AML)           | 26.8 nM   |                     |
| IC <sub>50</sub>      | MV-4-11 (AML)           | 165.9 nM  |                     |
| IC <sub>50</sub>      | OCI-AML-3 (AML)         | 315.6 nM  |                     |
| IC <sub>50</sub>      | HL-60 (AML, p53 null)   | 2558.3 nM |                     |
| IC <sub>50</sub>      | SKM-1 (AML, p53 mutant) | 8947.3 nM |                     |

## Mechanism of Action and Signaling Pathways

**(+)-AS 115** functions by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells where this interaction is intact, **(+)-AS 115** binds to the p53-binding pocket of MDM2, preventing it from binding to and degrading p53. This leads to the accumulation of p53, which can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis.



[Click to download full resolution via product page](#)

The MDM2-p53 signaling pathway and the inhibitory action of **(+)-AS 115**.

## Key Experimental Protocols

### Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of **(+)-AS 115** on the proliferation of cancer cell lines.



[Click to download full resolution via product page](#)

Workflow for a typical cell viability assay.

Protocol:

- Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The cells are then treated with a serial dilution of **(+)-AS 115** (or vehicle control) and incubated for 72 hours.

- Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
- The plates are incubated for 1-4 hours at 37°C.
- The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

## Western Blot Analysis

This protocol is used to detect the levels of specific proteins (e.g., p53, MDM2, p21) in cells treated with **(+)-AS 115**.

Protocol:

- Cells are treated with **(+)-AS 115** for the desired time points.
- Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
- The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-p53, anti-MDM2, anti-p21) overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

**(+)-AS 115** (APG-115/Alrizomadlin) is a potent and specific inhibitor of the MDM2-p53 interaction with significant potential as an anti-cancer therapeutic. Its discovery through rational drug design and extensive SAR studies has led to a compound with excellent preclinical activity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in the further investigation and application of this promising molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of (+)-AS 115 (APG-115/Alrizomadlin): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1156027#discovery-and-synthesis-of-as-115>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)